molecular formula C19H20N2O2S B5570461 4-tert-butyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

4-tert-butyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B5570461
M. Wt: 340.4 g/mol
InChI Key: POYPJVRQQJAEAA-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a tert-butyl group and a 6-methoxy-1,3-benzothiazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions.

    Amidation Reaction: The benzothiazole derivative is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide moiety can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under catalytic conditions.

Major Products

    Oxidation: Formation of 4-tert-butyl-N-(6-hydroxy-1,3-benzothiazol-2-yl)benzamide.

    Reduction: Formation of 4-tert-butyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-tert-butyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzamide moiety can bind to proteins or enzymes, potentially inhibiting their activity. The methoxy and tert-butyl groups may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-(6-hydroxy-1,3-benzothiazol-2-yl)benzamide: Similar structure with a hydroxyl group instead of a methoxy group.

    4-tert-butyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide: Contains a methyl group instead of a methoxy group.

    4-tert-butyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide: Features a chloro group instead of a methoxy group.

Uniqueness

4-tert-butyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the tert-butyl and methoxy groups may provide distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-tert-butyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-19(2,3)13-7-5-12(6-8-13)17(22)21-18-20-15-10-9-14(23-4)11-16(15)24-18/h5-11H,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYPJVRQQJAEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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